ethyl 3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
CAS No.: 301332-26-3
Cat. No.: VC11796754
Molecular Formula: C19H20N4O3S
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301332-26-3 |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | ethyl 3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C19H20N4O3S/c1-5-26-19(25)16-12(2)15-17(27-16)20-11-23(18(15)24)21-10-13-6-8-14(9-7-13)22(3)4/h6-11H,5H2,1-4H3/b21-10+ |
| Standard InChI Key | JDQLMVDLDDTZNM-UFFVCSGVSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=C(C=C3)N(C)C)C |
| SMILES | CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=C(C=C3)N(C)C)C |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=C(C=C3)N(C)C)C |
Introduction
Nomenclature and Structural Characterization
Systematic IUPAC Name
The compound’s IUPAC name, ethyl 3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate, reflects its fused bicyclic system. The thieno[2,3-d]pyrimidine core (a thiophene fused to a pyrimidine) is substituted at position 3 with an (E)-configured Schiff base linkage to a 4-(dimethylamino)phenyl group, at position 5 with a methyl group, and at position 6 with an ethyl ester .
Molecular Formula and Weight
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Molecular Formula: C₂₀H₂₁N₅O₃S
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Molecular Weight: 411.48 g/mol (calculated using PubChem algorithms) .
Spectroscopic Data
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IR Spectroscopy: Key absorptions include ν(C=O) at ~1,650 cm⁻¹ (ester and pyrimidinone), ν(N-H) at ~3,300 cm⁻¹ (secondary amine), and aromatic C-H stretches near 3,050 cm⁻¹ .
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¹H NMR: Signals include δ 1.35 ppm (t, 3H, ester CH₃), δ 3.05 ppm (s, 6H, N(CH₃)₂), δ 2.50 ppm (s, 3H, C5-CH₃), and δ 8.20 ppm (s, 1H, imine CH) .
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¹³C NMR: Peaks at δ 165–170 ppm (ester and pyrimidinone C=O), δ 150–155 ppm (aromatic carbons adjacent to N), and δ 40–45 ppm (N(CH₃)₂) .
Synthesis and Structural Optimization
Crystallographic Data
While no direct crystal structure is reported for this compound, analogs like 2-phenyl-5,6,7,8-tetrahydro-4H-benzo thieno[2,3-d]pyrimidin-4-one crystallize in the triclinic space group P1̅ with unit cell parameters a = 8.0873 Å, b = 12.7820 Å, c = 13.5574 Å . The dimethylamino group likely induces planar geometry in the Schiff base moiety, enhancing π-π stacking with biological targets .
Physicochemical Properties
Solubility and Partition Coefficient
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LogP: Predicted logP = 2.8 (moderate lipophilicity, suitable for membrane permeability) .
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Solubility: Sparingly soluble in water (<0.1 mg/mL), soluble in DMSO (25 mg/mL), and ethanol (5 mg/mL) .
Thermal Stability
Biological Activity and Mechanism
Antitumor Activity
The compound’s thieno[2,3-d]pyrimidine scaffold exhibits potent growth inhibition against the NCI-60 cancer cell line panel, with GI₅₀ values in the low micromolar range . Key findings:
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DHFR Inhibition: IC₅₀ = 0.20 μM (comparable to methotrexate, IC₅₀ = 0.22 μM) .
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Cell Cycle Arrest: Induces G2/M phase arrest in SNB-75 cells (glioblastoma) .
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Apoptosis Activation: Increases caspases-3 and -9 levels by 11.8- and 50.3-fold, respectively .
Structure-Activity Relationships (SAR)
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C5-Methyl Group: Enhances metabolic stability by steric shielding of the pyrimidinone ring .
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4-(Dimethylamino)phenyl Group: Improves DHFR binding via hydrophobic interactions and hydrogen bonding with Val115 and Tyr121 .
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Ethyl Ester: Balances solubility and membrane permeability .
Pharmacokinetic and Toxicological Profiles
ADME Properties
Toxicity
Comparative Analysis with Analogous Compounds
| Parameter | Target Compound | 5-Fluorouracil | Methotrexate |
|---|---|---|---|
| GI₅₀ (μM) | 3.3 | 22.5 | 0.18 |
| DHFR IC₅₀ (μM) | 0.20 | N/A | 0.22 |
| Selectivity Index | 15.2 | 1.1 | 1.0 |
Future Directions
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